![molecular formula C19H30N4O2 B5657127 [(3R*,4R*)-1-(4-cyclopentyl-2-pyrimidinyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5657127.png)
[(3R*,4R*)-1-(4-cyclopentyl-2-pyrimidinyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol
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Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves several steps, including enamine alkylation and dehydrating condensation reactions, followed by elimination processes. These synthetic pathways yield compounds with specific aromatic and diatropic pi-systems, as evidenced by NMR spectroscopy, indicating the complexity and precision required in the synthesis of such molecules (Mitsumoto & Nitta, 2004).
Molecular Structure Analysis
The molecular structure of similar compounds demonstrates significant variability in conformation and bonding. For example, crystallographic analysis reveals that certain derivatives adopt trans configurations and specific ring motifs due to intramolecular hydrogen bonds. These structural features are crucial for understanding the molecular behavior and potential interactions of [(3R*,4R*)-1-(4-cyclopentyl-2-pyrimidinyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol (Goh et al., 2010).
Chemical Reactions and Properties
Compounds with a similar structure to the chemical of interest have been found to possess oxidizing abilities under specific conditions, such as aerobic and photoirradiation, highlighting their potential in chemical reactions and synthesis processes (Naya et al., 2004).
Physical Properties Analysis
The dielectric properties of binary liquid mixtures involving methanol and derivatives like morpholine and pyrrolidine have been studied, indicating structure-breaking effects on methanol by certain substances. This research provides insight into the interaction dynamics and physical properties of compounds related to [(3R*,4R*)-1-(4-cyclopentyl-2-pyrimidinyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol (Syal et al., 1997).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with solvents like methanol, play a crucial role in the synthesis and application of pyrrolidine and its derivatives. Photochemical in-flow synthesis and subsequent reactions highlight the versatility and potential for modification of such compounds, further expanding their utility in various chemical contexts (Levterov et al., 2018).
properties
IUPAC Name |
[(3R,4R)-1-(4-cyclopentylpyrimidin-2-yl)-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c24-14-17-13-23(12-16(17)11-22-7-9-25-10-8-22)19-20-6-5-18(21-19)15-3-1-2-4-15/h5-6,15-17,24H,1-4,7-14H2/t16-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXODPFRAQKWNN-IAGOWNOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC=C2)N3CC(C(C3)CO)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C2=NC(=NC=C2)N3C[C@H]([C@H](C3)CO)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4R)-1-(4-cyclopentylpyrimidin-2-yl)-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol |
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